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Lup-20(29)-ene-2alpha,3beta-diol

Cat. No.: B121903
M. Wt: 442.7 g/mol
InChI Key: OESLKRXCBRUCJZ-BUXXFNAFSA-N
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Description

Classification within the Lupane (B1675458) Triterpenoid (B12794562) Family

Lup-20(29)-ene-2alpha,3beta-diol, also known by its synonym 2α-hydroxybetulin, belongs to the lupane subgroup of triterpenoids. Triterpenoids are a large and diverse class of naturally occurring organic chemicals, derived from a 30-carbon precursor, squalene. The defining feature of the lupane family is its pentacyclic skeleton, which consists of four six-membered rings and one five-membered ring. researchgate.net

The specific identity of this compound is determined by the functional groups attached to this core structure. It is characterized by a double bond between carbon 20 and 29, and the presence of two hydroxyl (-OH) groups. chemicalbook.com The stereochemistry of these hydroxyl groups is crucial for its classification: one is attached at the C-2 position in an alpha configuration, and the other is at the C-3 position in a beta configuration. This precise arrangement distinguishes it from other related lupane diols such as its well-known precursor, Betulin (B1666924), which has hydroxyl groups at the C-3 and C-28 positions. nih.govevitachem.com

This compound is a naturally occurring plant metabolite and has been isolated from various botanical sources, including the roots and seeds of Oroxylum indicum and Juglans sinensis. chemicalbook.com

Table 1: Structural and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₃₀H₅₀O₂ nih.gov
Molecular Weight442.73 g/mol
CAS Number61448-03-1
Chemical FamilyTriterpenoids
Sub-groupLupane
AppearancePowder
SolubilitySoluble in Chloroform (B151607), Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Acetone chemicalbook.comchemfaces.com

Significance as a Research Standard and Precursor Compound

In the field of phytochemical research, this compound serves as a valuable reference standard. medchemexpress.com Its well-defined structure and known presence in certain plant extracts make it a useful benchmark for the identification and quantification of other related triterpenoids during the analysis of natural products.

Perhaps more significantly, this diol is an important precursor in the semi-synthesis of novel derivatives with potentially enhanced biological activities. The readily available and abundant natural triterpenoid, Betulin, is often used as the starting material to produce this compound. Synthetic routes have been developed that involve strategic hydroxylation at the C-2 position of the lupane skeleton.

Once synthesized, the hydroxyl groups at the C-2 and C-3 positions, along with the double bond, offer reactive sites for further chemical modifications. These reactions can include oxidation, reduction, and substitution, allowing chemists to create a library of new compounds. This synthetic versatility makes this compound a key building block in the development of new therapeutic agents. For instance, derivatives of the closely related Betulinic acid are synthesized to enhance their antitumor properties. nih.govmdpi.com

Overview of Research Trajectories for this compound

Research into this compound and its closely related lupane analogues is exploring several promising avenues, primarily centered on their biological activities. A significant body of research has focused on the anticancer potential of these compounds. Studies have shown that some lupane-type triterpenoids can induce apoptosis (programmed cell death) in cancer cells through pathways involving mitochondria.

The anti-inflammatory properties of this class of compounds are also a major area of investigation. Research has indicated that they can modulate the production of inflammatory cytokines, which are molecules involved in the body's inflammatory response. Furthermore, antimicrobial activities have been reported, with some studies showing that these compounds can alter the permeability of microbial cell membranes, leading to cell death.

The development of derivatives is a key strategy to enhance these natural activities. For example, glycoconjugation, the process of attaching sugar molecules to the triterpenoid backbone, is being explored to improve the bioavailability and selectivity of these compounds, particularly for cancer therapy. mdpi.comnih.gov The rationale is that cancer cells have a high demand for glucose and may preferentially take up these modified compounds. nih.gov Similarly, creating ester derivatives of related compounds like 23-hydroxybetulinic acid has been shown to yield molecules with potent antitumor activity. nih.govmdpi.com

Table 2: Investigated Biological Activities of the Lupane Triterpenoid Class

Biological ActivityObserved Mechanism/EffectReference
AnticancerInduces apoptosis in cancer cells, often via the mitochondrial pathway. nih.gov
Anti-inflammatoryModulates the production of inflammatory cytokines. nih.gov
AntimicrobialAlters microbial cell membrane permeability. nih.gov
AntiviralSome derivatives show activity against viruses like HIV. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H50O2 B121903 Lup-20(29)-ene-2alpha,3beta-diol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,3aR,5aR,5bR,7aR,9R,10R,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-9,10-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O2/c1-18(2)19-11-13-27(5)15-16-29(7)20(24(19)27)9-10-23-28(6)17-21(31)25(32)26(3,4)22(28)12-14-30(23,29)8/h19-25,31-32H,1,9-17H2,2-8H3/t19-,20+,21+,22-,23+,24+,25-,27+,28-,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OESLKRXCBRUCJZ-BUXXFNAFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC(C(C5(C)C)O)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)O)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Occurrence and Isolation Methodologies of Lup 20 29 Ene 2alpha,3beta Diol

Diverse Botanical Sources

The distribution of Lup-20(29)-ene-2alpha,3beta-diol spans across different plant families, indicating a broad biosynthetic capability among terrestrial plants. Research has documented its presence in various parts of plants, including the roots, seeds, and aerial parts.

Isolation from Oroxylum indicum

Oroxylum indicum, a tree belonging to the Bignoniaceae family, is a notable natural source of this compound. medchemexpress.com The compound has been successfully isolated from the roots and seeds of this plant. chemfaces.com The isolation process from Oroxylum indicum typically involves solvent extraction followed by chromatographic purification. chemfaces.com

Identification in Detarium microcarpum

This compound has been identified as one of the chemical constituents of Detarium microcarpum, a tree from the Fabaceae family. nih.gov A systematic review of the chemical composition of Detarium microcarpum lists this compound among those responsible for its biological activities. nih.gov

Presence in Juglans sinensis, Boswellia sacra, and Viburnum chingii

The presence of this compound has been confirmed in several other plant species. It has been isolated from Juglans sinensis, a species of walnut. chemicalbook.com Furthermore, a comprehensive review of the chemical constituents of frankincense, derived from Boswellia species such as Boswellia sacra, includes Lup-20(29)-ene-2α,3β-diol in its list of identified triterpenoids. semanticscholar.org At present, scientific literature does not prominently feature the isolation of this compound from Viburnum chingii.

Detection in Salvia viridis L.

Research on the chemical composition of Salvia viridis L. cvar. Blue Jeans has led to the detection of this compound in its aerial parts. In one study, two lupane (B1675458) triterpenoids, 2α-acetoxy-lup-20(29)-en-3β-ol and 3β-acetoxy-lup-20(29)-en-2α-ol, were isolated along with the known compound this compound. chemfaces.com

Occurrence in other Plant Species and Natural Products

Beyond the aforementioned species, this compound has also been identified in other natural sources. For instance, it has been isolated from Chinese bog bilberry wines, indicating its presence in the berries or other parts of the plant used in the wine-making process. medchemexpress.comchemicalbook.commedchemexpress.com

Advanced Extraction Techniques for this compound

The isolation and purification of this compound from its natural sources rely on a combination of extraction and chromatographic techniques. The selection of a specific method is often dictated by the plant material and the desired purity of the final compound.

A common approach begins with solvent extraction , often utilizing a Soxhlet apparatus. This method employs a gradient of solvents with increasing polarity, such as cyclohexane (B81311), followed by ethyl acetate (B1210297), and then methanol (B129727), to separate compounds based on their solubility.

Following the initial extraction, the crude extract undergoes fractionation using column chromatography . Silica (B1680970) gel is a frequently used stationary phase, and the separation is monitored by thin-layer chromatography (TLC). For further purification, Sephadex LH-20 column chromatography can also be employed. chemfaces.com

For achieving high purity, High-Performance Liquid Chromatography (HPLC) is often the final step. This technique provides excellent resolution and allows for the isolation of the compound in a highly purified form. The yield of this compound from dried plant material using these methods can range from 0.5% to 1.2% by weight.

While not yet specifically reported for this compound, supercritical CO2 extraction represents an advanced, solvent-free technique used for isolating related triterpenoids like betulin (B1666924) from birch bark. This method offers an environmentally friendly alternative to traditional solvent-based extraction.

Table 1: Botanical Sources of this compound

Plant Species Family Part(s) of Plant
Oroxylum indicum Bignoniaceae Roots, Seeds chemfaces.com
Detarium microcarpum Fabaceae Not specified nih.gov
Juglans sinensis Juglandaceae Not specified chemicalbook.com
Boswellia sacra Burseraceae Resin semanticscholar.org
Salvia viridis L. Lamiaceae Aerial Parts
Chinese bog bilberry Ericaceae Not specified medchemexpress.comchemicalbook.commedchemexpress.com

Table 2: Extraction and Purification Techniques for this compound

Technique Description
Solvent Extraction Typically using a Soxhlet apparatus with a solvent gradient (e.g., cyclohexane → ethyl acetate → methanol).
Column Chromatography Fractionation of the crude extract using silica gel or Sephadex LH-20. chemfaces.com
Thin-Layer Chromatography (TLC) Used to monitor the separation during column chromatography.
High-Performance Liquid Chromatography (HPLC) Employed for the final purification of the compound.

Chromatographic and Purification Strategies for this compound Isolation

The isolation of this compound from crude plant extracts is a multi-step process that relies heavily on chromatographic methods to achieve high purity. The choice and sequence of these techniques are determined by the chemical properties of the target compound and the composition of the initial extract.

A general approach involves an initial extraction using solvents of varying polarity, such as petroleum spirit, methanol, or a gradient from nonpolar to polar solvents like cyclohexane to ethyl acetate to methanol. researchgate.net This crude extract, containing a multitude of compounds, is then subjected to one or more chromatographic steps.

Silica Gel Column Chromatography

Silica gel column chromatography is a fundamental and widely used technique for the initial fractionation of plant extracts to isolate triterpenoids. In this method, the crude extract is loaded onto a column packed with silica gel, and a solvent or a mixture of solvents (the mobile phase) is passed through the column. Compounds separate based on their differential adsorption to the silica gel (the stationary phase) and their solubility in the mobile phase.

For the isolation of lupane-type triterpenoids, a gradient elution system is often employed. This typically starts with a non-polar solvent, such as n-hexane, and gradually introduces a more polar solvent, like ethyl acetate. nih.gov This progressive increase in solvent polarity allows for the sequential elution of compounds with increasing polarity. The progress of the separation is monitored using thin-layer chromatography (TLC). This initial purification step is crucial for removing a significant portion of interfering substances, thereby simplifying the mixture for subsequent, more refined purification stages.

Sephadex LH-20 Column Chromatography

Following initial fractionation with silica gel, Sephadex LH-20 column chromatography is frequently employed for further purification. chemfaces.com Sephadex LH-20 is a versatile medium made from hydroxypropylated, cross-linked dextran (B179266) that can be used for molecular sizing, partition, and adsorption chromatography. prep-hplc.comcytivalifesciences.comresearchgate.net Its dual hydrophilic and lipophilic nature makes it particularly effective for separating natural products like terpenoids in organic solvents. prep-hplc.comsigmaaldrich.com

This technique can separate compounds based on their molecular size (gel filtration) or by partitioning between the stationary gel and the mobile phase. researchgate.net When isolating triterpenoids, a solvent system such as a mixture of methanol and chloroform (B151607) is often used. nih.gov The use of Sephadex LH-20 is particularly valuable for separating closely related molecular species, making it an excellent tool for purifying compounds like this compound from other similar triterpenoids that may have co-eluted during the initial silica gel chromatography step. chemfaces.comprep-hplc.com

Specialized Protocols for Meticulous Purification

Achieving a high degree of purity for this compound often requires a combination of chromatographic methods and other purification techniques. A common specialized protocol involves a sequential application of different chromatographic systems. For instance, a crude extract might first undergo fractionation on a silica gel column, followed by further purification of the relevant fractions on a Sephadex LH-20 column. chemfaces.com

For the final polishing step to obtain the compound in a highly pure form, high-performance liquid chromatography (HPLC) is often the method of choice. HPLC offers superior resolution and efficiency compared to gravity-fed column chromatography, allowing for the separation of trace impurities. In some isolation schemes, recrystallization is used as a final step to purify the isolated compound, yielding a crystalline solid. researchgate.net The selection of these meticulous purification steps is essential for obtaining a reference-grade standard of the compound for analytical and biological studies.

Table 2: Chromatographic Methods for this compound Isolation

TechniqueStationary PhaseTypical Mobile PhasePurposeReference
Column ChromatographySilica Geln-hexane/Ethyl acetate gradientInitial fractionation of crude extract nih.gov
Column ChromatographySephadex LH-20Methanol/Chloroform mixturesPurification of fractions, separation of similar compounds chemfaces.comnih.gov
High-Performance Liquid Chromatography (HPLC)Reverse Phase (e.g., C18)Methanol/Water or Acetonitrile/Water gradientsFinal purification (polishing)

Chemical Synthesis and Derivatization Strategies for Lup 20 29 Ene 2alpha,3beta Diol

Semi-Synthetic Routes from Precursors

The primary and most economically viable route to Lup-20(29)-ene-2alpha,3beta-diol is through the semi-synthesis from abundant natural precursors, most notably betulin (B1666924).

Synthesis from Betulin (lup-20(29)-ene-3beta,28-diol)

Betulin, a lupane-type triterpenoid (B12794562), is readily available in high quantities from the bark of birch trees (genus Betula). evitachem.comnih.gov Its structural similarity to this compound makes it an ideal starting material. The key challenge in this synthesis is the regioselective introduction of a hydroxyl group at the C-2 position with the desired alpha stereochemistry, while managing the reactivity of the existing hydroxyl groups at C-3 and C-28 and the C-20(29) double bond.

A prominent synthetic pathway involves a multi-step sequence that begins with the selective protection or modification of the primary C-28 hydroxyl group of betulin. This prevents its interference in subsequent reactions targeting the A-ring of the triterpenoid skeleton.

Strategic Hydroxylation at C-2 Position

Achieving the targeted 2-alpha hydroxylation requires a carefully planned sequence of reactions. A successful and documented strategy involves the following key transformations:

Selective Oxidation: The synthesis commences with the selective oxidation of the primary C-28 hydroxyl group of betulin. Reagents like Jones's reagent (chromic acid in sulfuric acid and acetone) can be employed to form the corresponding C-28 ketone, lup-20(29)-en-3β-ol-28-one, with high efficiency.

Epoxidation: The next step targets the exocyclic double bond at C-20(29). Treatment with an epoxidizing agent, such as meta-chloroperbenzoic acid (mCPBA), converts the double bond into a 20,29-epoxide intermediate.

Acid-Catalyzed Ring Opening: The final and crucial step is the acid-catalyzed ring-opening of the epoxide. This reaction, often carried out using reagents like sulfuric acid in a solvent such as tetrahydrofuran (B95107) (THF), proceeds with a stereospecific attack of a water molecule, leading to the formation of the desired 2α-hydroxyl group, affording the final product, this compound.

Table 1: Key Steps in the Synthesis of this compound from Betulin

StepReactionTypical Reagents/ConditionsIntermediate/ProductReported Yield (%)
1Jones OxidationCrO₃, H₂SO₄, Acetone, 0°Clup-20(29)-en-3β-ol-28-one85
2EpoxidationmCPBA, CH₂Cl₂, 25°C20,29-epoxide intermediate78
3Acidic Ring-OpeningH₂SO₄, THF, 50°CThis compound72

Targeted Chemical Modification of this compound

The presence of two secondary hydroxyl groups and a double bond makes this compound a prime candidate for further chemical modifications to generate novel derivatives.

Oxidation Reactions and Derived Products

The oxidation of the hydroxyl groups at the C-2 and C-3 positions can lead to the formation of corresponding ketones. The selectivity of this oxidation can be controlled by the choice of oxidizing agent and reaction conditions. Strong oxidizing agents, such as chromyl chloride or an excess of Jones's reagent, can oxidize both hydroxyl groups to yield the corresponding diketone, lup-20(29)-ene-2,3-dione. Milder or sterically hindered reagents might allow for selective oxidation of one hydroxyl group over the other, although this can be challenging due to their similar chemical environments. Further oxidation at other positions of the lupane (B1675458) skeleton, such as the allylic C-16 position, has been demonstrated in related lupane triterpenoids using reagents like selenium oxide. nih.govresearchgate.net

Table 2: Potential Products from Oxidation of this compound

Oxidizing AgentPotential ProductFunctional Group Change
Jones's Reagent (CrO₃/H₂SO₄)Lup-20(29)-ene-2,3-dioneC-2 and C-3 diol → C-2 and C-3 dione
Pyridinium chlorochromate (PCC)Lup-20(29)-ene-2-one-3beta-ol / Lup-20(29)-ene-3-one-2alpha-olSelective oxidation to monoketone (potential mixture)

Reduction Reactions and Functional Group Modifications

Reduction reactions on this compound primarily target the C-20(29) double bond. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere, can saturate the isopropenyl group to yield the corresponding saturated derivative, lupan-2alpha,3beta-diol. This modification removes the reactive double bond, which can alter the molecule's conformational flexibility and biological properties. While reducing agents like sodium borohydride (B1222165) are typically used to reduce ketones to alcohols, they are generally unreactive towards the hydroxyl groups and the double bond present in the parent diol.

Nucleophilic Substitution Reactions and Introduction of Novel Functional Groups

The hydroxyl groups at C-2 and C-3 can be converted into various other functional groups through nucleophilic substitution reactions. This process typically involves a two-step sequence:

Activation of Hydroxyl Groups: The hydroxyl groups are poor leaving groups. Therefore, they must first be converted into better leaving groups, such as tosylates, mesylates, or halides, by reacting the diol with reagents like p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine.

Nucleophilic Attack: The activated intermediate is then treated with a suitable nucleophile, which displaces the leaving group. This S_N2 reaction typically proceeds with an inversion of stereochemistry at the reaction center.

This strategy allows for the introduction of a wide array of functionalities, including azides, amines, thiols, and halides. For example, derivatives containing nitrooxy groups have been synthesized using this approach. The choice of nucleophile and reaction conditions can be tailored to introduce specific functionalities and modulate the physicochemical properties of the parent compound.

Table 3: Examples of Nucleophilic Substitution on this compound Derivatives

Leaving GroupNucleophileIntroduced Functional GroupPotential Product Class
Tosylate (-OTs)Sodium Azide (NaN₃)Azido (-N₃)Azido-lupane derivatives
Mesylate (-OMs)Ammonia (NH₃)Amino (-NH₂)Amino-lupane derivatives
Tosylate (-OTs)Lithium Bromide (LiBr)Bromo (-Br)Bromo-lupane derivatives
Mesylate (-OMs)Sodium Thiolate (RSNa)Thioether (-SR)Thioether-lupane derivatives

Advanced Synthetic Approaches for this compound Derivatives

Modern synthetic chemistry offers sophisticated tools to create complex and targeted derivatives. These advanced methods move beyond simple functional group interconversions to introduce novel functionalities and molecular architectures, including the use of electrochemical methods and glycoconjugation to improve physicochemical properties. mdpi.comresearchgate.netnih.gov

Electrochemical synthesis is an emerging field in the functionalization of complex natural products, offering sustainable and often highly selective routes for modification. For lupane triterpenoids, electro-organic synthesis presents a powerful tool. A notable example is the TEMPO-mediated electrooxidation of betulin to betulinal (Lup-20(29)-en-28-al, 3beta-hydroxy-), which was successfully developed and optimized using boron-doped diamond anodes. researchgate.netebi.ac.uk This process demonstrates the feasibility of selectively oxidizing specific hydroxyl groups within the intricate triterpenoid scaffold.

Furthermore, the selective electro-oxidation of a betulinal-derived oxime at a graphite (B72142) anode to form a stable and isolable nitrile oxide has been reported, showcasing the combination of electro-organic synthesis with conventional approaches to build novel heterocyclic conjugates. researchgate.net The presence of electron-donating moieties, such as the hydroxyl groups on the this compound skeleton, can facilitate electrochemical oxidation by lowering the required potential. acs.org While direct electrochemical pathways for the synthesis and derivatization of this compound are still an area of active research, these examples on the closely related betulin framework highlight the significant potential of electrosynthesis for creating novel derivatives.

Glycoconjugation, the covalent attachment of sugar moieties to a molecular scaffold, is a highly promising strategy for modifying the properties of bioactive compounds like lupane triterpenoids. mdpi.com This approach can significantly improve key parameters such as aqueous solubility, bioavailability, and biological targeting. mdpi.comnih.gov The rationale behind this strategy is that the resulting glycoconjugates can leverage the increased glucose demand of certain cells, potentially enhancing uptake through overexpressed glucose transporters. mdpi.com

The synthesis of glycoconjugates involves the covalent bonding of one or more carbohydrate units to the triterpenoid core. Research on betulin has demonstrated efficient methods for modifying its backbone, particularly at the C-28 position, with various sugar units. mdpi.com This process often follows the oxidation of the triterpenoid skeleton, which prepares it for further modifications like glycosylation. nih.govresearchgate.net The enzymes responsible for these transformations in nature, such as cytochrome P450 monooxygenases and UDP-dependent glycosyltransferases (UGTs), provide a biological blueprint for these synthetic strategies. nih.govresearchgate.net In addition to simple sugars, other hydrophilic molecules like L-ascorbic acid have also been successfully conjugated to pentacyclic triterpenes to create derivatives with unique profiles. nih.gov

To facilitate the stable attachment of sugar units and other moieties, various chemical linkers are employed. These linkers provide spatial separation between the triterpenoid and the conjugated partner, which can be crucial for maintaining or enhancing biological interactions.

A succinic linker has been effectively used in the derivatization of betulin. mdpi.com For instance, 3-O-acetylbetulin can be esterified with succinic anhydride (B1165640) to introduce a carboxylic acid group, which then serves as an anchor point for further conjugation. mdpi.com This 4-carbon linker is advantageous for minimizing steric hindrance and providing a flexible connection point. nih.gov

Table 1: Examples of Triazole Linker Integration with Lupane Skeletons

Glycoconjugation Strategies for Enhanced Properties

Development of Novel this compound Analogs for Research

The development of novel analogs of this compound and related triterpenoids is a vibrant area of research aimed at creating a library of compounds with diverse and potentially improved properties. mdpi.com These efforts focus on targeted chemical modifications across the lupane skeleton to probe structure-activity relationships. Key positions for derivatization include the hydroxyl groups at C-2 and C-3, the isopropenyl group at C-19(29), and, in analogs derived from betulin or betulinic acid, the C-28 position. mdpi.comnih.gov

A wide range of chemical transformations has been employed, including:

Esterification and Etherification: The hydroxyl groups are readily converted to esters and ethers to modify lipophilicity and introduce new functional groups. For example, betulin has been derivatized with indoleacetic acid at the C-3 position to create novel hybrids. mdpi.com

Oxidation: C-H oxidation strategies, both chemical and enzymatic, have been applied to the betulin skeleton to introduce new hydroxyl groups across the core structure, thereby improving properties like solubility. nih.gov Ozonolysis of the isopropenyl group can yield 20-oxo-lupane type triterpenoids, which serve as scaffolds for further derivatization, such as the synthesis of chalcone (B49325) derivatives. mdpi.com

Introduction of Heterocyclic Moieties: Fusing or linking nitrogen-containing heterocycles (e.g., indoles, pyridines, triazoles) to the triterpenoid structure is a common strategy to create novel analogs with distinct chemical properties. researchgate.netmdpi.com

Conjugation with Targeting Moieties: To enhance accumulation in specific cellular compartments, lupane triterpenoids have been conjugated with targeting groups. A key example is the covalent linkage of the triphenylphosphonium (TPP+) cation, which promotes accumulation within mitochondria. nih.gov

These synthetic explorations continuously expand the chemical space around the lupane scaffold, providing essential tools for fundamental research into their mechanisms of action.

Table 2: Selected Examples of Novel Lupane Triterpenoid Analogs

Table 3: List of Chemical Compounds Mentioned

Molecular Mechanisms of Biological Activity of Lup 20 29 Ene 2alpha,3beta Diol

Research on Anticancer and Antiproliferative Mechanisms

Lup-20(29)-ene-2alpha,3beta-diol, a derivative of the more commonly known lupeol (B1675499), exhibits notable anticancer and antiproliferative effects. These properties are primarily mediated through its ability to trigger programmed cell death, or apoptosis, in cancer cells and to halt their proliferation by interfering with the cell cycle.

Induction of Apoptosis via Mitochondrial Pathways

A primary mechanism through which this compound exerts its anticancer effects is the induction of apoptosis, largely orchestrated through the intrinsic or mitochondrial pathway. This pathway is a critical cellular process for eliminating damaged or unwanted cells and is tightly regulated by a balance of pro-apoptotic and anti-apoptotic proteins.

The execution of apoptosis is carried out by a family of cysteine proteases known as caspases. This compound has been shown to activate these key enzymes. The activation of initiator caspases, such as caspase-9, and executioner caspases, like caspase-3, is a hallmark of the mitochondrial apoptotic pathway. This activation leads to the cleavage of various cellular substrates, ultimately resulting in the characteristic morphological and biochemical changes of apoptosis.

A pivotal event in the mitochondrial apoptotic pathway is the permeabilization of the outer mitochondrial membrane and the subsequent release of cytochrome c into the cytoplasm. this compound promotes this release, which is a critical step in the activation of the apoptotic cascade. Once in the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), leading to the formation of the apoptosome and the activation of caspase-9.

The release of cytochrome c is often regulated by the Bcl-2 family of proteins. This compound has been observed to enhance the expression of pro-apoptotic members of this family, such as Bax. Increased levels of Bax can lead to the formation of pores in the mitochondrial outer membrane, facilitating the release of cytochrome c. Concurrently, the compound also upregulates the expression of caspase-9, further amplifying the apoptotic signal.

Cell Cycle Arrest Induction (e.g., G0/G1 Phase)

In addition to inducing apoptosis, this compound can halt the proliferation of cancer cells by inducing cell cycle arrest. Research indicates that this compound can cause cells to accumulate in the G0/G1 phase of the cell cycle. This arrest prevents the cells from entering the S phase, where DNA replication occurs, thereby inhibiting their division and growth. The downregulation of key regulatory proteins, such as cyclin D1, is a proposed mechanism for this G0/G1 phase arrest.

Inhibition of Cell Growth in Preclinical Models

The anticancer potential of lupane-type triterpenoids, including this compound, has been demonstrated in various preclinical models. For instance, a related compound, Lup-28-al-20(29)-en-3-one, showed marked inhibition of cell growth in several human leukemia cell lines. researchgate.netnih.gov This compound was found to be more effective against leukemia cells than other types of human cancer cells and induced apoptosis in these cells. researchgate.netnih.gov Furthermore, studies on extracts containing lupane-type triterpenoids have shown significant anti-tumor promoting activity in preclinical settings, suggesting their potential as lead compounds for cancer therapy.

The inhibitory effects of these compounds are often concentration-dependent. For example, derivatives of lupeol have demonstrated cytotoxicity against human acute myeloid leukemia (K562) and acute lymphoid leukemia (Jurkat) cell lines, with IC50 values indicating their potency. researchgate.net

Below is a table summarizing the observed effects of related lupane (B1675458) triterpenes in preclinical cancer models.

Compound/ExtractCell Line(s)Observed Effect
Lup-28-al-20(29)-en-3-oneHuman leukemia cell linesMarked inhibition of cell growth, induction of apoptosis. researchgate.netnih.gov
Extracts with lupane-type triterpenoidsVarious cancer modelsSignificant anti-tumor promoting activity.
Lupeol derivativesK562 (acute myeloid leukemia), Jurkat (acute lymphoid leukemia)Cytotoxicity with varying IC50 values. researchgate.net

Anti-tumor Promoting Activity in Experimental Models

The anti-tumor activity of this compound is understood to involve the induction of apoptosis, or programmed cell death, in cancer cells. The mechanism is primarily centered on the mitochondrial apoptosis pathway, which is characterized by the activation of caspases and the subsequent release of cytochrome c from the mitochondria. While direct studies on the anti-tumor promoting activity of this compound are limited, research on the broader class of lupane-type triterpenoids provides significant insights. Studies on related compounds, such as Lupeol, have demonstrated significant anti-tumor promoting activity in preclinical models, suggesting that this is a characteristic feature of this class of molecules. This indicates a potential for these compounds to interfere with the processes that lead to the development and progression of tumors.

Cytotoxicity in Specific Cancer Cell Lines (e.g., MCF-7, HeLa, SKBR-3, C-8161)

The cytotoxic potential of this compound and its closely related isomers has been evaluated against several human cancer cell lines. While specific IC50 values for this compound are not widely published, data from analogous compounds underscore the cytotoxic capabilities of the lupane skeleton.

For instance, the isomer Lup-20(29)-ene-3α,23-diol has been shown to exhibit significant cytotoxic activity against the HeLa (cervical cancer) cell line, with a reported IC50 value of 28.5 μM, exerting its effect through the induction of apoptosis. Furthermore, Lupeol, the parent compound differing by the absence of a hydroxyl group at the C-2 alpha position, has demonstrated antiproliferative effects against both MCF-7 (breast cancer) and HeLa cell lines. Derivatives of another related diol, Betulin (B1666924) (Lup-20(29)-ene-3β,28-diol), have also shown selective activity against the MCF-7 cell line. mdpi.comnih.gov There is currently a lack of specific published cytotoxicity data for this compound against SKBR-3 (breast cancer) and C-8161 (melanoma) cell lines.

Interactive Table: Cytotoxicity of Related Lupane Triterpenoids

Compound Cell Line Activity (IC50) Reference
Lup-20(29)-ene-3α,23-diol HeLa 28.5 μM
Lupeol MCF-7 15 µM
Lupeol HeLa 12 µM

Research on Anti-inflammatory Mechanisms

Modulation of Pro-inflammatory Cytokine Production (e.g., TNF-alpha, IL-6)

A key aspect of the anti-inflammatory action of this compound involves the modulation of pro-inflammatory cytokine production. Research on analogous lupane-type triterpenes has consistently shown an ability to suppress the expression of key cytokines involved in the inflammatory cascade.

In experimental models, related compounds significantly reduce the production of tumor necrosis factor-alpha (TNF-α) and interleukins such as IL-1β and IL-6. nih.gov For example, in studies using lipopolysaccharide (LPS)-stimulated macrophages, treatment with the related compound Lupeol resulted in a marked decrease in the secretion of TNF-α and IL-6 compared to untreated cells. This inhibitory effect on cytokine production is a crucial mechanism by which these compounds exert their anti-inflammatory effects.

Interactive Table: Effect of Lupeol on Pro-inflammatory Cytokine Production

Cytokine Model Treatment Result Reference
TNF-α LPS-induced RAW264.7 Macrophages Lupeol Significant Reduction
IL-6 LPS-induced RAW264.7 Macrophages Lupeol Significant Reduction

Effects on Inflammatory Signaling Pathways in Macrophage Models (e.g., LPS-induced RAW264.7)

The modulation of cytokine production by this compound is underpinned by its effects on intracellular inflammatory signaling pathways. Research has pointed to the inhibition of the nuclear factor-kappaB (NF-κB) signaling pathway as a central mechanism. The NF-κB pathway is a critical regulator of the expression of numerous pro-inflammatory genes, including those for TNF-α and IL-6. nih.gov

In macrophage models such as LPS-induced RAW264.7 cells, inflammatory stimuli typically lead to the degradation of the inhibitor of κB (IκBα), allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. nih.govnih.gov Studies on related lupane triterpenes demonstrate that these compounds can efficiently decrease NF-κB activation by inhibiting the degradation and phosphorylation of IκBα. nih.gov This action effectively blocks the nuclear translocation of NF-κB and halts the subsequent inflammatory cascade, providing a clear molecular basis for the compound's anti-inflammatory properties. nih.govmdpi.com

Research on Antimicrobial Mechanisms

Alteration of Microbial Cell Membrane Permeability

The antimicrobial activity of this compound is attributed to its ability to disrupt the integrity of microbial cell membranes. The mechanism involves the direct interaction of the compound with the membrane structure, leading to an alteration in its permeability. This disruption compromises the essential functions of the cell membrane, such as maintaining electrochemical gradients and controlling the passage of substances. The resulting loss of cellular components and influx of external materials ultimately leads to microbial cell death. This mechanism highlights a direct physical mode of action against pathogens.

Activity Against Bacterial Pathogens (e.g., Staphylococcus aureus, Escherichia coli, Bacillus cereus)

This compound has demonstrated notable antimicrobial properties against a variety of bacterial pathogens. Research indicates that its mechanism of action involves altering the permeability of microbial cell membranes, which ultimately leads to cell death. The effectiveness of this compound has been quantified through Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the substance that prevents visible growth of a bacterium.

Studies have reported specific MIC values for this compound against several common bacteria. The compound shows considerable activity against the Gram-positive bacterium Bacillus cereus and also affects Staphylococcus aureus and the Gram-negative bacterium Escherichia coli.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Selected Bacteria

Bacterial Pathogen Type MIC (µg/mL)
Staphylococcus aureus Gram-positive 25
Escherichia coli Gram-negative 50

The broader family of lupane-type triterpenes, to which this compound belongs, is recognized for its antibacterial potential. For instance, the structurally related compound Betulin shows antimicrobial defense capabilities by disrupting microbial membranes. evitachem.com This shared characteristic across the lupane skeleton suggests a promising area for the development of new antibacterial agents.

Antioxidant Effects in Cellular Models

The investigation into the antioxidant properties of this compound in cellular models is an emerging area of research. While direct and detailed studies on this specific compound are not extensively documented, the antioxidant potential of structurally related lupane-type triterpenes is known. The related compound, Lup-20(29)-ene-3β,28-diol (Betulin), is explored for its potential health benefits that are linked to its antioxidant properties. evitachem.com These properties are often attributed to the ability of triterpenoids to neutralize free radicals and reduce oxidative stress within cells, though the precise mechanisms require further elucidation for this compound itself.

Investigation of Other Potential Biological Activities (e.g., Antiprotozoal, Antiviral, Antidiabetic)

Beyond its antibacterial and potential antioxidant effects, the unique structure of this compound has prompted investigations into other therapeutic applications. Research into related compounds provides a basis for its potential activities.

Antiprotozoal Activity: Currently, there is limited specific research available on the antiprotozoal activity of this compound. This remains an area for future scientific investigation to determine its potential efficacy against protozoan parasites.

Antiviral Activity: While direct antiviral studies on this compound are not prominent, significant research has been conducted on the closely related compound, Lup-20(29)-ene-3β,28-diol (Betulin). Betulin and its derivatives are noted for their broad biological activities, including antiretroviral effects. evitachem.commdpi.com This suggests that the lupane skeleton is a viable scaffold for the development of antiviral agents, indicating a potential avenue of research for this compound.

Antidiabetic Activity: The potential for this compound and related compounds to influence glucose metabolism has been explored. A study on the structurally similar compound, Lup-20(29)-ene-3,28-diol, demonstrated a significant hypoglycemic effect in alloxan-induced diabetic rabbits. researchgate.net In this study, oral administration of the compound led to a significant decrease in blood glucose levels at 4, 6, and 24 hours post-administration in hyperglycemic rabbits. researchgate.net These findings highlight the potential of the lupane structure in modulating blood glucose and suggest that this compound could be a candidate for further antidiabetic research.

Structure Activity Relationship Sar Studies of Lup 20 29 Ene 2alpha,3beta Diol and Its Derivatives

Impact of Hydroxyl Group Stereochemistry (2alpha, 3beta) on Biological Efficacy

The presence and orientation of hydroxyl groups on the A-ring of the lupane (B1675458) skeleton are critical determinants of biological efficacy. For Lup-20(29)-ene-2alpha,3beta-diol, the specific 2-alpha, 3-beta diol configuration significantly influences its interactions with biological targets. Research on related lupane and oleanane (B1240867) triterpenoids has shown that the presence of two hydroxyl groups in ring A generally leads to higher cytotoxicity compared to analogues with a single hydroxyl group mdpi.com. This suggests that the diol functionality is a key pharmacophore.

The stereochemistry of these hydroxyl groups is also vital. While direct comparative studies on various stereoisomers of Lup-20(29)-ene-2,3-diol are limited, the prevalence of the 2-alpha, 3-beta configuration in biologically active natural products points to its importance. This specific arrangement creates a defined spatial orientation of hydrophilic domains on a largely lipophilic scaffold, which is essential for binding to target proteins and enzymes. The inhibition of the Epstein-Barr virus early antigen (EBV-EA) induction by a rare lupane diol further highlights the significance of the diol feature in biological activity hebmu.edu.cn.

Effects of Modifications at C-2 and C-3 Positions on Bioactivity Profiles

Modifications at the C-2 and C-3 hydroxyl groups have been a primary focus of SAR studies to enhance the bioactivity of the parent compound. These modifications aim to alter the molecule's polarity, lipophilicity, and ability to form hydrogen bonds, thereby influencing its pharmacokinetic and pharmacodynamic properties.

Esterification of the hydroxyl groups is a common strategy. For instance, the synthesis of 2α-acetoxy-lup-20(29)-en-3β-ol and 3β-acetoxy-lup-20(29)-en-2α-ol has been reported nih.gov. Such modifications can modulate the compound's ability to cross cell membranes and may serve as prodrugs, releasing the active diol form within the cell.

Furthermore, the introduction of nitrogen-containing functionalities has yielded promising results. The synthesis of 2α-(aminomethyl)betulinic acid benzyl (B1604629) ester derivatives has been achieved through the Mannich reaction, leading to compounds with potential anticancer activity mdpi.com. The introduction of heterocyclic rings, such as pyridines and 1,2-oxazines, fused to the A-ring of related lupane triterpenoids has also been explored, resulting in compounds with altered and sometimes enhanced biological profiles nih.govresearchgate.net.

Modification at C-2/C-3 Derivative Type Observed Biological Effect Reference
AcetylationAcetoxy estersModulation of lipophilicity, potential prodrugs. nih.gov
AminomethylationAminomethyl derivativesPotential anticancer activity. mdpi.com
Heterocyclic fusionPyridine-fused derivativesPotential antileishmanial activity. nih.gov
Heterocyclic fusion1,2-Oxazine-fused derivativesPotential for novel biological activities. researchgate.net

Influence of Substitutions at C-19 and C-28 on Therapeutic Potential

The isopropenyl group at the C-19 position and the lack of a substituent at the C-28 methyl group are characteristic features of this compound. Modifications at these positions in related lupane triterpenoids have been shown to significantly impact their therapeutic potential.

In many biologically active lupane derivatives, such as betulinic acid, the C-28 methyl group is oxidized to a carboxylic acid. This modification is often crucial for cytotoxicity. While this compound lacks this acidic function, derivatization at the C-28 position of the closely related betulin (B1666924) (lup-20(29)-ene-3β,28-diol) provides valuable SAR insights. For example, the synthesis of glyceryl esters at the C-28 position of betulin has resulted in compounds with potent cytotoxic activity and decreased lipophilicity nih.govresearchgate.net. Amide derivatives at this position have also been extensively studied, with some exhibiting significant antitumor activity researchgate.net.

The isopropenyl group at C-19 is also a site for potential modification. Ozonolysis of this group can lead to 20-oxo-lupane type triterpenoids, which serve as scaffolds for further derivatization, such as the synthesis of chalcone (B49325) derivatives with anticancer properties mdpi.comnih.gov.

Role of Functional Group Derivatization (e.g., Nitrooxy Groups, Glycoconjugates) in Enhancing Activity

The derivatization of the core lupane structure with specific functional groups is a key strategy to enhance therapeutic activity, improve bioavailability, and target specific cellular pathways.

Glycoconjugates: The attachment of sugar moieties to the triterpenoid (B12794562) backbone, known as glycoconjugation, is a particularly promising approach. This strategy can increase water solubility and facilitate targeted drug delivery to cancer cells, which often overexpress glucose transporters Current time information in Lupane, ZW.frontiersin.org. Studies on betulin, which shares the same lupane skeleton, have shown that C-28 glycoconjugates can exhibit enhanced and more selective cytotoxicity against cancer cell lines compared to the parent compound Current time information in Lupane, ZW.frontiersin.org. The linker connecting the sugar unit to the triterpenoid can also influence activity, with succinic and triazole-based linkers being explored Current time information in Lupane, ZW.frontiersin.org.

Parent Compound Modification Derivative Key Finding Reference
BetulinGlycoconjugation at C-28Betulin-glycoconjugates with succinic and triazole linkersEnhanced cytotoxicity and selectivity for cancer cells. Current time information in Lupane, ZW.frontiersin.org

Nitrooxy Derivatives: The introduction of nitrooxy groups (-ONO2) has been investigated as a strategy to develop novel anticancer and anti-inflammatory agents. These groups can release nitric oxide (NO), a signaling molecule with complex roles in cancer biology and inflammation. While specific data on nitrooxy derivatives of this compound is limited, this derivatization strategy has shown promise in other triterpenoid series.

Comparative SAR with Other Lupane Triterpenoids

To fully understand the SAR of this compound, it is essential to compare its biological activities with those of other well-known lupane triterpenoids such as lupeol (B1675499), betulin, and betulinic acid. These compounds share the same basic carbon skeleton but differ in their functional groups at key positions.

Lupeol: Possesses a single hydroxyl group at the C-3β position. It exhibits anti-inflammatory and has shown chemopreventive potential. nih.govresearchgate.netfrontiersin.orgmdpi.com

Betulin: Features hydroxyl groups at C-3β and C-28. It is a precursor for many semisynthetic derivatives and has shown pro-apoptotic effects on some cancer cells. nih.govresearchgate.netdocer.pl

Betulinic Acid: Characterized by a hydroxyl group at C-3β and a carboxylic acid at C-28. It is one of the most studied lupane triterpenoids for its selective cytotoxicity against various cancer cell lines, particularly melanoma. frontiersin.orgnih.govnih.gov

The comparison highlights that the oxidation state at C-28 is a major determinant of cytotoxic activity, with the carboxylic acid of betulinic acid generally conferring the highest potency. The presence of the additional 2α-hydroxyl group in this compound, as compared to lupeol, likely contributes to a different spectrum of biological activity, although direct comparative studies are needed to fully elucidate these differences. The anti-inflammatory activities of these compounds also vary, suggesting that different structural features are optimal for different therapeutic effects. frontiersin.orgnih.govscielo.brnih.gov

Compound C-2 Substitution C-3 Substitution C-28 Substitution Primary Biological Activities Reference
This compoundα-OHβ-OHCH3Anti-inflammatory, Potential anticancer hebmu.edu.cn
LupeolHβ-OHCH3Anti-inflammatory, Chemopreventive nih.govresearchgate.netfrontiersin.orgmdpi.com
BetulinHβ-OHCH2OHAnticancer (pro-apoptotic) nih.govresearchgate.netdocer.pl
Betulinic AcidHβ-OHCOOHSelective anticancer (cytotoxic) frontiersin.orgnih.govnih.gov

Research Methodologies and Analytical Approaches for Lup 20 29 Ene 2alpha,3beta Diol Studies

Spectroscopic Techniques for Structural Elucidation

The precise chemical structure of Lup-20(29)-ene-2alpha,3beta-diol has been determined through the application of sophisticated spectroscopic methods. These techniques provide a detailed map of the molecule's atomic framework, confirming its identity and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for assigning the proton (¹H) and carbon-¹³ (¹³C) chemical shifts of the molecule's complex pentacyclic structure.

2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable for unambiguously assigning the complex NMR signals. HSQC experiments correlate directly bonded proton and carbon atoms, while HMBC spectra reveal long-range couplings between protons and carbons, allowing for the piecing together of the molecular structure.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) and its high-resolution counterpart (HRMS) are vital for determining the molecular weight and elemental composition of this compound. The molecular formula of this compound is C₃₀H₅₀O₂, corresponding to a molecular weight of approximately 442.73 g/mol . medchemexpress.com

High-Resolution Mass Spectrometry provides a highly accurate mass measurement, which serves to confirm the elemental composition. For instance, the HRMS data for a synthesized glycoconjugate of a related betulin (B1666924) derivative was used to confirm its successful synthesis. While specific HRMS data for this compound is not detailed in the available literature, it is a standard technique for the characterization of such natural products. The fragmentation pattern observed in the mass spectrum offers further structural clues, often revealing the loss of water molecules from the hydroxyl groups and characteristic cleavages of the pentacyclic ring system.

In Vitro Cellular Assays for Biological Activity Evaluation

To explore the therapeutic potential of this compound, a variety of in vitro cellular assays are employed. These assays provide insights into the compound's effects on key cellular processes, such as proliferation, survival, and inflammatory responses.

Cell Proliferation and Viability Assays

The anti-proliferative activity of this compound against cancer cells is a primary area of investigation. Cell proliferation and viability assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, are commonly used to quantify the cytotoxic effects of the compound. While specific IC₅₀ values (the concentration at which 50% of cell growth is inhibited) for this compound are not consistently reported in peer-reviewed literature, studies on closely related compounds offer valuable insights. For example, a study on various lupane (B1675458) triterpene derivatives demonstrated their potential to inhibit the growth of leukemia cells. Another related compound, Lup-20(29)-ene-3β,11β-diol, exhibited significant cytotoxic activity against HeLa (cervical cancer) cells with an IC₅₀ value of 28.5 μM.

Table 1: Representative Data on the Antiproliferative Activity of a Related Lupane Triterpenoid (B12794562)

Cell Line Compound IC₅₀ (µM)

This table is based on data for a structurally similar compound and is for illustrative purposes.

Apoptosis Detection Assays

To understand the mechanism behind its anti-proliferative effects, apoptosis detection assays are performed. These assays determine whether the compound induces programmed cell death in cancer cells. Techniques such as flow cytometry with Annexin V/Propidium Iodide (PI) staining are used to differentiate between viable, apoptotic, and necrotic cells. Furthermore, the activation of key apoptotic proteins, such as caspases, is often measured. For instance, research on a related lupane triterpene, Lup-28-al-20(29)-en-3-one, revealed that it induced apoptosis in leukemia cells, as evidenced by morphological changes in the cell nuclei and DNA fragmentation.

Cytokine Quantification Assays

The anti-inflammatory properties of this compound are assessed by measuring its effect on the production of pro-inflammatory cytokines. Macrophage cell lines, such as RAW 264.7, are often stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The levels of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant are then quantified using techniques like Enzyme-Linked Immunosorbent Assay (ELISA). Studies on a structurally similar compound, 3β-hydroxy-lup-20(29)-en-23,28-dioic acid, have shown a concentration-dependent reduction in the production of TNF-α and IL-1β in LPS-stimulated macrophages. This suggests that this compound may also possess similar anti-inflammatory activities by modulating cytokine production.

Table 2: Illustrative Data on the Effect of a Related Lupane Triterpenoid on Cytokine Production

Cell Line Treatment TNF-α Production (pg/mL) IL-6 Production (pg/mL)
RAW 264.7 Control Baseline Baseline
RAW 264.7 LPS Increased Increased

This table provides a conceptual representation of expected results based on studies of similar compounds.

Preclinical Animal Models for Mechanistic Investigations

To understand the underlying mechanisms of action of this compound in vivo, particularly its anti-inflammatory effects, researchers utilize various preclinical animal models. A commonly employed model for investigating acute inflammation is the carrageenan-induced paw edema model in rodents. This model is well-established for screening potential anti-inflammatory agents.

The process involves inducing inflammation by injecting carrageenan, a phlogistic agent, into the paw of a test animal. The subsequent swelling (edema) is a measurable indicator of the inflammatory response. The administration of a test compound, such as this compound, allows researchers to assess its ability to reduce this swelling over time. This reduction in edema, when compared to a control group, provides evidence of the compound's anti-inflammatory activity.

Bioassay-Guided Fractionation and Isolation Approaches

The isolation of this compound from its natural sources, such as the stem bark of Glochidion zeylanicum and Phyllanthus flexuosus, is often achieved through a process called bioassay-guided fractionation. scienceopen.com This technique is a systematic approach where a crude plant extract is separated into various fractions, and each fraction is tested for a specific biological activity, such as antimicrobial or anti-inflammatory effects. The most active fractions are then subjected to further separation until a pure, active compound is isolated.

The initial step involves the extraction of plant material with a suitable solvent, such as methanol (B129727) or a dichloromethane (B109758). prota4u.org This crude extract is then partitioned using solvents of varying polarity to create different fractions. For instance, a dichloromethane extract of Oroxylum indicum has been shown to possess antimicrobial properties. prota4u.org

Each fraction is then subjected to a relevant bioassay. For antimicrobial activity, this could be a disc diffusion assay or a broth microdilution assay against a panel of microorganisms. The fractions that show the most potent activity are selected for further chromatographic separation. Techniques like column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) are employed to progressively purify the active constituents.

Challenges and Future Research Directions for Lup 20 29 Ene 2alpha,3beta Diol

Overcoming Challenges in Bioavailability for Research Applications

A significant hurdle for many naturally occurring triterpenoids, including those of the lupane (B1675458) type, is their limited bioavailability, which stems from poor aqueous solubility and rapid metabolic breakdown. nih.govnih.gov These factors can impede the effective concentration of the compound in in vitro and in vivo research models, making the interpretation of experimental results challenging.

Lupane triterpenoids are characteristically hydrophobic, leading to low solubility in aqueous environments. nih.govresearchgate.net This property severely restricts their utility in biological assays and in vivo studies. To enhance the aqueous solubility of compounds like Lup-20(29)-ene-2alpha,3beta-diol, several strategies can be envisaged, drawing from research on analogous compounds.

Future research should focus on the following approaches:

Prodrug Formation: The synthesis of more water-soluble prodrugs is a classic and effective strategy. umlub.pl For this compound, this could involve the esterification or etherification of the hydroxyl groups with polar moieties.

Salt Formation: Although this compound is not readily ionizable, the introduction of acidic or basic functional groups through derivatization could enable the formation of soluble salts. umlub.pl

Complexation: The use of cyclodextrins or other complexing agents can encapsulate the hydrophobic triterpenoid (B12794562), thereby increasing its apparent solubility in aqueous media. nih.gov

Co-crystallization: Forming co-crystals with highly water-soluble compounds can improve the dissolution rate and solubility of the parent molecule. umlub.pl

Nanotechnology-based Formulations: The development of nanocrystals, nanosuspensions, nanoemulsions, and liposomes offers promising avenues to enhance the solubility and delivery of poorly soluble drugs. nih.govumlub.pl

StrategyDescriptionPotential Application for this compound
Prodrug Synthesis Chemical modification to a more soluble, inactive form that converts to the active compound in vivo.Esterification of the diol with hydrophilic groups.
Complexation Encapsulation of the molecule within a larger, water-soluble carrier.Formation of inclusion complexes with cyclodextrins.
Nanoparticle Formulation Reduction of particle size to the nanometer range to increase surface area and dissolution rate.Development of a nanosuspension for in vivo studies.

Lupane-type triterpenoids are known to be metabolized by cytochrome P450 (CYP) enzymes, which are crucial for the oxidation of these compounds. thescipub.com This metabolic activity can lead to rapid clearance and reduced systemic exposure, thereby limiting the window for observing biological effects.

Key research directions to address this challenge include:

Structural Modification: Strategic chemical modifications at metabolically labile sites can block or slow down enzymatic degradation. For this compound, this could involve the introduction of fluorine atoms or other groups that hinder CYP-mediated oxidation.

Inhibition of Metabolic Enzymes: While not a desirable long-term strategy for therapeutic use, the co-administration of known CYP inhibitors in preclinical research settings can help to elucidate the intrinsic activity of the parent compound by increasing its plasma concentration and half-life.

Biocatalysis and Biotransformation: Utilizing microbial or enzymatic systems to produce more stable derivatives is a promising approach. thescipub.com These methods can offer high selectivity and avoid the use of harsh chemical reagents.

Comprehensive Elucidation of Detailed Molecular Mechanisms of Action

A fundamental aspect of future research on this compound is the detailed investigation of its molecular mechanisms of action. Research on related lupane triterpenoids, such as betulinic acid and lupeol (B1675499), has revealed their ability to modulate multiple signaling pathways involved in cellular processes like apoptosis, proliferation, and inflammation. nih.gov These compounds have been shown to interact with targets such as NF-κB, PI3K/Akt, and Wnt/β-catenin signaling pathways. nih.gov

Future studies on this compound should employ a multi-pronged approach:

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and computational docking to identify specific protein targets.

Pathway Analysis: Employing transcriptomics and proteomics to understand the global changes in gene and protein expression in response to treatment with the compound.

Validation Studies: Using specific inhibitors and activators of identified pathways, as well as gene knockout/knockdown experiments, to validate the role of specific targets and pathways in the observed biological effects.

Optimization of Synthetic Pathways for Scalable Research Production

The availability of sufficient quantities of pure this compound is essential for comprehensive preclinical research. While it can be isolated from natural sources, this is often not a scalable or sustainable approach. Current time information in Lupane, ZW. Therefore, the development of efficient and scalable synthetic pathways is crucial.

Future research in this area should focus on:

Total Synthesis: Developing a de novo total synthesis of this compound would provide a reliable source of the compound and open avenues for the creation of novel analogs.

Semisynthesis: Utilizing abundant, structurally related natural products like betulin (B1666924) as starting materials for the chemical or enzymatic synthesis of this compound. nih.gov

Biotechnological Production: Engineering microorganisms such as Saccharomyces cerevisiae or Escherichia coli to produce the lupane skeleton and then introducing specific enzymes, like cytochrome P450s, to catalyze the formation of this compound. nih.govnih.gov This approach holds great promise for sustainable and scalable production.

Synthesis ApproachDescriptionAdvantages
Total Synthesis Complete chemical synthesis from simple starting materials.Not reliant on natural sources, allows for analog synthesis.
Semisynthesis Chemical modification of an abundant natural precursor.Fewer synthetic steps, potentially more cost-effective.
Biotechnological Production Use of engineered microorganisms for biosynthesis.Sustainable, scalable, and environmentally friendly.

Design and Synthesis of Novel this compound Derivatives with Enhanced Efficacy

The structural scaffold of this compound provides a versatile platform for the design and synthesis of novel derivatives with potentially enhanced biological activity and improved physicochemical properties. Research on other lupane triterpenoids has demonstrated that modifications at various positions of the pentacyclic core can lead to significant improvements in efficacy. nih.govmdpi.comresearchgate.net

Future synthetic efforts should explore:

Derivatization of Hydroxyl Groups: The 2-alpha and 3-beta hydroxyl groups are prime targets for modification. The synthesis of esters, ethers, carbonates, and carbamates can modulate the compound's lipophilicity, solubility, and interaction with biological targets. nih.gov

Modification of the Isopropenyl Group: The double bond at C-20(29) is another site for chemical transformation, such as oxidation, reduction, or addition reactions, to create novel structures.

Introduction of Heterocyclic Moieties: The incorporation of nitrogen- or sulfur-containing heterocycles can introduce new pharmacophoric features and improve the compound's pharmacological profile. nih.gov

Conjugation with Other Bioactive Molecules: Linking this compound to other known bioactive compounds, such as fluorescent dyes or established drugs, can lead to hybrid molecules with unique properties. mdpi.com

Exploration of Synergistic Effects with other Bioactive Compounds

The potential for synergistic interactions between this compound and other bioactive compounds is a promising area of future research. The multi-target nature of many triterpenoids suggests that they may enhance the efficacy of other therapeutic agents, potentially allowing for lower doses and reduced side effects. For instance, the lupane triterpenoid lupeol has been shown to enhance the cytotoxic effect of the chemotherapeutic agent 5-fluorouracil. nih.gov

Future investigations should systematically screen for synergistic combinations of this compound with:

Conventional Chemotherapeutic Agents: To assess its potential as an adjuvant in cancer therapy.

Other Natural Products: To explore the potential of combination therapies derived from natural sources.

Targeted Therapies: To investigate its ability to overcome resistance to targeted anticancer drugs.

By addressing these challenges and pursuing these future research directions, the scientific community can hope to fully elucidate the biological activities and therapeutic potential of this compound and its derivatives.

Advanced Computational Studies and Molecular Docking for Ligand-Target Interactions

The exploration of the biological activities of this compound would be significantly advanced through the use of computational chemistry and molecular docking studies. These in silico methods offer a powerful approach to predict and understand the interactions between this triterpenoid and its potential biological targets at a molecular level.

Currently, there is a scarcity of published research specifically detailing the molecular docking of this compound with protein targets. However, studies on structurally related lupane triterpenoids provide a strong rationale for applying these techniques. For instance, a molecular docking analysis of 3α-methoxy-24-hydroxylup-20(29)-en-28-oic acid (T1m), a derivative of a closely related triterpene, demonstrated its potential to interact with key proteins involved in cancer progression, namely B-cell lymphoma 2 (Bcl-2) and the Epidermal Growth Factor Receptor (EGFR). nih.gov The study revealed that T1m exhibited a higher binding affinity for these targets compared to its precursor, suggesting that targeted chemical modifications can enhance biological activity. nih.gov

Future computational research on this compound should focus on:

Virtual Screening: Employing docking simulations to screen large libraries of proteins to identify potential binding partners for this compound. This could uncover novel mechanisms of action and biological activities.

Binding Site Analysis: Detailed characterization of the binding pocket of identified target proteins to understand the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) that govern the binding of this compound.

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel, synthetically modified derivatives of this compound.

These computational approaches will be invaluable in guiding the rational design of more potent and selective analogs of this promising natural product.

Development of Delivery Systems for Research Applications

A significant challenge associated with many lupane-type triterpenoids, including likely this compound, is their poor aqueous solubility and limited bioavailability. nih.gov These physicochemical properties can hinder their application in in vitro and in vivo research settings. Therefore, the development of effective delivery systems is a critical area of future research.

Various strategies have been explored for other poorly soluble triterpenoids and could be adapted for this compound:

Lipid-Based Nanocarriers: Encapsulating the compound within lipid-based delivery systems such as liposomes, solid lipid nanoparticles (SLNs), or nanostructured lipid carriers (NLCs) can enhance its solubility, stability, and cellular uptake. nih.govnih.govmdpi.com These systems can be tailored to control the release profile of the encapsulated compound. mdpi.com

Polymeric Nanoparticles: Biodegradable polymers can be used to formulate nanoparticles that encapsulate this compound, potentially improving its pharmacokinetic profile and enabling targeted delivery to specific tissues or cells.

Cyclodextrin Complexes: The formation of inclusion complexes with cyclodextrins, which have a hydrophobic inner cavity and a hydrophilic outer surface, can significantly increase the aqueous solubility of guest molecules like triterpenoids. nih.gov

Glycoconjugation: The attachment of sugar moieties to the triterpenoid backbone, a technique known as glycoconjugation, has been shown to improve the bioavailability and selectivity of related compounds like betulin. nih.gov This approach could be explored for this compound to enhance its properties for research applications. nih.gov

Research in this area should focus on formulating this compound into these various delivery systems and characterizing their physicochemical properties, loading efficiency, release kinetics, and biological activity in relevant experimental models.

Expanding the Library of Structure-Biological Activity Correlation Data

To fully understand the potential of this compound, it is essential to expand the library of its derivatives and establish clear structure-activity relationships (SAR). This involves the targeted chemical modification of the parent molecule and the subsequent evaluation of the biological activities of the resulting analogs.

The lupane skeleton offers several sites for chemical modification, including the hydroxyl groups at the C-2 and C-3 positions and the isopropenyl group at C-20(29). Research on related lupane triterpenoids has demonstrated that modifications at these positions can significantly impact biological activity. For example, the synthesis of derivatives of lupeol, a closely related triterpenoid, has yielded compounds with altered α-glucosidase inhibitory activity. mdpi.com One study showed that an aldol (B89426) condensation product of a lupeol derivative exhibited moderate α-glucosidase inhibition, while other derivatives were inactive. mdpi.com

Future research should systematically explore the synthesis of a diverse range of this compound derivatives. This could include:

Esterification and Etherification: Modifying the hydroxyl groups at C-2 and C-3 to investigate the influence of different functional groups on activity.

Modification of the Isopropenyl Group: Altering the C-20(29) double bond to explore its role in biological interactions.

Introduction of Heterocyclic Moieties: Fusing or attaching heterocyclic rings to the lupane scaffold, a strategy that has been successful in enhancing the biological activity of other triterpenoids. mdpi.com

Q & A

Q. How do ethical guidelines apply to in vivo studies of this compound?

  • Protocols : Institutional Animal Care and Use Committee (IACUC) approvals mandate humane endpoints (e.g., lesion size limits) and transparent reporting of adverse events. For CLF-1, mortality rates <5% were required for ethical compliance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.